Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide
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Overview
Description
Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide is a chemical compound with the molecular formula C10H8BF3KNO. It is known for its unique structure, which includes a trifluoroborate group and a prop-2-yn-1-ylcarbamoyl group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide typically involves the reaction of 4-[(prop-2-yn-1-yl)carbamoyl]phenylboronic acid with potassium fluoride and a trifluoroborate source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or amines in the presence of a base.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in an organic solvent.
Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Yield substituted phenyl derivatives.
Coupling Reactions: Produce biaryl compounds.
Oxidation and Reduction Reactions: Result in oxidized or reduced forms of the original compound.
Scientific Research Applications
Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide has several applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, for example, the compound acts as a boron reagent that undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(prop-1-yn-1-yl)boranuide
- Potassium trifluoro(prop-2-en-1-yl)borate
- Potassium trifluoro(phenyl)borate
Uniqueness
Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide is unique due to its specific structure, which includes both a trifluoroborate group and a prop-2-yn-1-ylcarbamoyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
potassium;trifluoro-[4-(prop-2-ynylcarbamoyl)phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BF3NO.K/c1-2-7-15-10(16)8-3-5-9(6-4-8)11(12,13)14;/h1,3-6H,7H2,(H,15,16);/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVRLGNAVHFYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)NCC#C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BF3KNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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